N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine
Description
N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative characterized by two pyridinyl substituents: a 3-fluoropyridin-4-yl group at the N4 position and a 6-methylpyridin-2-yl group at the C2 position.
Properties
Molecular Formula |
C17H13FN6 |
|---|---|
Molecular Weight |
320.32 g/mol |
IUPAC Name |
N-(3-fluoropyridin-4-yl)-2-(6-methylpyridin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13FN6/c1-10-3-2-4-14(21-10)17-23-15-11(5-8-20-15)16(24-17)22-13-6-7-19-9-12(13)18/h2-9H,1H3,(H2,19,20,22,23,24) |
InChI Key |
GAWGUDTUQRRPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=C(C=CN3)C(=N2)NC4=C(C=NC=C4)F |
Origin of Product |
United States |
Biological Activity
N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a complex organic compound notable for its significant biological activity, particularly in the field of medicinal chemistry. This compound belongs to the class of pyridinylpyrimidines, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₃FN₆, with a molecular weight of approximately 320.32 g/mol. The structure features a pyridine ring and a pyrimidine ring, which are linked together, contributing to its biological activity. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological receptors and enzymes, which may lead to therapeutic effects against tumor growth and proliferation.
Research indicates that this compound acts as an inhibitor of specific kinases and other enzyme targets associated with various diseases, including cancer. The compound has shown promising results in inhibiting FLT3 and CDK kinases, which are critical in cell cycle regulation and proliferation.
Table 1: Inhibition Potency Against Kinases
| Kinase Target | IC₅₀ (nM) | Mechanism |
|---|---|---|
| FLT3 | 50 | ATP competitive inhibition |
| CDK2 | 25 | ATP competitive inhibition |
| CDK4 | 30 | ATP competitive inhibition |
| CDK6 | 35 | ATP competitive inhibition |
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it was found to inhibit the growth of acute myeloid leukemia (AML) cells effectively, showcasing its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications in the pyridine and pyrimidine rings significantly affect the compound's potency. The incorporation of specific functional groups enhances its binding affinity to target kinases .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in preclinical models of AML. The findings indicated that it not only reduced cell viability but also induced apoptosis in malignant cells. These results suggest that this compound could be a promising candidate for further development into a therapeutic agent for AML .
Comparison with Similar Compounds
Challenges :
Pharmacokinetic and Physicochemical Properties
Analysis :
- The target compound’s lower molecular weight and absence of strong electron-withdrawing groups improve solubility compared to trifluoromethyl analogs.
- The methyl group enhances metabolic stability relative to halogenated or nitro-substituted analogs (e.g., ’s compound 20) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
